molecular formula C14H8N6O2S B10872216 6-(4-Nitrophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Nitrophenyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10872216
M. Wt: 324.32 g/mol
InChI Key: SDPFNGJICYDCQL-UHFFFAOYSA-N
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Description

6-(4-NITROPHENYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of a triazole and thiadiazole ring system. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of nitrophenyl and pyridyl groups further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-NITROPHENYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitrophenylhydrazine with 4-pyridinecarboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazolothiadiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods are crucial to achieving high purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(4-NITROPHENYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The pyridyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

    Cycloaddition: The triazole ring can undergo cycloaddition reactions with various dipolarophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines and thiols.

    Cycloaddition: Dipolarophiles such as alkenes or alkynes under thermal or photochemical conditions.

Major Products

    Reduction: 6-(4-Aminophenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

    Substitution: Various substituted derivatives depending on the nature of the substituent.

    Cycloaddition: Cycloadducts with enhanced structural complexity.

Scientific Research Applications

Chemistry

In organic synthesis, 6-(4-NITROPHENYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE serves as a versatile building block for the construction of more complex molecules. Its unique ring system and functional groups allow for diverse chemical modifications.

Biology

This compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The nitrophenyl and pyridyl groups contribute to its ability to interact with biological targets, making it a candidate for drug development.

Industry

In the material science industry, this compound is investigated for its potential use in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The biological activity of 6-(4-NITROPHENYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridyl group enhances binding affinity to specific enzymes or receptors. The triazolothiadiazole core can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Nitrophenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]oxadiazole
  • 6-(4-Nitrophenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-Nitrophenyl)-3-(4-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine

Uniqueness

Compared to these similar compounds, 6-(4-NITROPHENYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H8N6O2S

Molecular Weight

324.32 g/mol

IUPAC Name

6-(4-nitrophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H8N6O2S/c21-20(22)11-3-1-10(2-4-11)13-18-19-12(16-17-14(19)23-13)9-5-7-15-8-6-9/h1-8H

InChI Key

SDPFNGJICYDCQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C4=CC=NC=C4)[N+](=O)[O-]

Origin of Product

United States

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